molecular formula C12H14ClN3O3 B15190407 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride CAS No. 127170-83-6

2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride

Cat. No.: B15190407
CAS No.: 127170-83-6
M. Wt: 283.71 g/mol
InChI Key: YQBIICKULIAGEE-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride is a complex organic compound that features both hydroxyl and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the imidazole ring could produce different imidazole derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties .

Scientific Research Applications

2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein-ligand interactions, and cellular processes.

    Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, pharmaceuticals, and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride apart is the specific arrangement of its functional groups, which confer unique chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .

Properties

CAS No.

127170-83-6

Molecular Formula

C12H14ClN3O3

Molecular Weight

283.71 g/mol

IUPAC Name

2,6-dihydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride

InChI

InChI=1S/C12H13N3O3.ClH/c1-6(8-4-14-5-15-8)7-2-3-9(16)10(11(7)17)12(13)18;/h2-6,16-17H,1H3,(H2,13,18)(H,14,15);1H

InChI Key

YQBIICKULIAGEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)O)C(=O)N)O)C2=CN=CN2.Cl

Origin of Product

United States

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